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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)acetaldehyde

CAS No.: 65298-23-9

Cat. No.: B2474689 Get Quote

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data

for 2-(2-Chlorophenoxy)acetaldehyde. Designed for researchers, chemists, and drug

development professionals, this document synthesizes predicted data from Infrared (IR)

Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry

(MS) to facilitate the structural elucidation and characterization of this compound. The

methodologies and interpretations presented are grounded in fundamental spectroscopic

principles and data from analogous structures, offering a robust framework for compound

verification and quality control.

Molecular Structure and Physicochemical
Properties
2-(2-Chlorophenoxy)acetaldehyde is a bifunctional organic molecule containing an aldehyde,

an ether linkage, and a chlorinated aromatic ring. These features impart specific spectroscopic

signatures that are critical for its identification. The structural complexity requires a multi-

technique approach for unambiguous characterization.

Molecular Formula: C₈H₇ClO₂ Molecular Weight: 170.59 g/mol

Caption: Molecular structure of 2-(2-Chlorophenoxy)acetaldehyde.
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Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. For 2-(2-Chlorophenoxy)acetaldehyde, the key diagnostic peaks arise from the

aldehyde C=O and C-H bonds, the aryl-ether linkage, and the chlorinated aromatic ring.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2820 and ~2720 Medium
Aldehydic C-H Stretch (Fermi

resonance doublet)

~1735 Strong
Aldehyde C=O (Carbonyl)

Stretch

~1590, ~1480 Medium Aromatic C=C Ring Stretch

~1250 Strong
Aryl-Alkyl Ether Asymmetric C-

O Stretch

~1100 Medium C-Cl Stretch (Aromatic)

~750 Strong
C-H Out-of-Plane Bend (ortho-

disubstituted ring)

Interpretation and Causality:

The most definitive feature in the IR spectrum of an aldehyde is the carbonyl (C=O) stretching

vibration, which is expected to be a strong, sharp band around 1735 cm⁻¹.[1] The presence of

the adjacent electronegative phenoxy group can slightly increase this frequency compared to

simple aliphatic aldehydes.

A second key indicator is the aldehydic C-H stretch. This vibration is unique because it typically

appears as a pair of medium-intensity peaks between 2850 and 2700 cm⁻¹, one around 2820

cm⁻¹ and another near 2720 cm⁻¹.[2] This doublet arises from Fermi resonance, where the

fundamental C-H stretching vibration interacts with the first overtone of the aldehydic C-H

bending vibration.[2] The strong, characteristic absorption around 1250 cm⁻¹ is indicative of the

asymmetric C-O-C stretching of the aryl-ether linkage. Finally, a strong band around 750 cm⁻¹

is highly characteristic of ortho-disubstitution on a benzene ring.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) IR Spectroscopy

Sample Preparation: Place a small drop of the neat liquid sample or a few milligrams of the

solid sample directly onto the ATR crystal (e.g., diamond or germanium).

Background Scan: Record a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

Sample Scan: Lower the ATR press to ensure firm contact between the sample and the

crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The instrument software automatically performs the background

subtraction, yielding the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or

acetone) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. ¹H and ¹³C NMR are essential for confirming the connectivity and chemical

environment of each atom.

¹H NMR Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.8 t 1H Aldehydic H (CHO)

~7.4 dd 1H Aromatic H

~7.2 dt 1H Aromatic H

~7.0 dt 1H Aromatic H

~6.9 dd 1H Aromatic H

~4.7 d 2H Methylene H (O-CH₂)

Interpretation and Causality:

Aldehydic Proton (~9.8 ppm): The proton attached to the carbonyl carbon is highly

deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and appears

far downfield.[1][3] It is expected to be a triplet (t) due to coupling with the adjacent two

methylene protons.

Aromatic Protons (~6.9-7.4 ppm): The four protons on the substituted benzene ring will

appear in the typical aromatic region. Their exact shifts and multiplicities (doublet of

doublets, dd; doublet of triplets, dt) will be complex due to the differing electronic effects of

the chloro and ether substituents and their coupling to each other.

Methylene Protons (~4.7 ppm): These protons are adjacent to two electronegative atoms

(the ether oxygen and the carbonyl group), causing them to be significantly deshielded. They

are expected to appear as a doublet (d) due to coupling with the single aldehydic proton.

¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~198 C=O Aldehyde Carbonyl (C8)

~154 Aromatic C C-O (Aromatic, C1)

~131 Aromatic CH Aromatic CH

~128 Aromatic C C-Cl (Aromatic, C2)

~127 Aromatic CH Aromatic CH

~122 Aromatic CH Aromatic CH

~114 Aromatic CH Aromatic CH

~72 CH₂
Methylene Carbon (O-CH₂,

C7)

Interpretation and Causality:

Carbonyl Carbon (~198 ppm): The aldehyde carbonyl carbon is the most deshielded carbon

in the molecule, appearing at a characteristic chemical shift well above other carbon types.

[1][4]

Aromatic Carbons (~114-154 ppm): The six aromatic carbons will have distinct chemical

shifts. The carbon atom bonded to the ether oxygen (C1) will be the most downfield among

the aromatic carbons due to oxygen's deshielding effect. The carbon bonded to chlorine (C2)

will also be shifted downfield.

Methylene Carbon (~72 ppm): This sp³-hybridized carbon is bonded to an oxygen atom,

placing its signal in the typical range for carbons in an ether linkage.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the

magnetic field homogeneity.

¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H spectrum. Key

parameters include the spectral width, acquisition time, and number of scans.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C

spectrum, resulting in a spectrum where each unique carbon appears as a singlet. A larger

number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to TMS.

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which serves as a molecular fingerprint.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge) Relative Intensity Identity

170/172 High/Medium
[M]⁺/ [M+2]⁺ (Molecular Ion

Peak)

141/143 Medium [M - CHO]⁺

128/130 High
[C₆H₄ClO]⁺ (Chlorophenoxy

cation)

77 Medium [C₆H₅]⁺ (Phenyl cation)

43 High [C₂H₃O]⁺ (Acylium ion)

Interpretation and Fragmentation:
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Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 170. Critically, due to

the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak will

be observed at m/z 172 with approximately one-third the intensity of the M⁺ peak. This

isotopic signature is a definitive indicator of the presence of one chlorine atom.

Key Fragments:

Loss of the formyl radical ([M - CHO]⁺): Cleavage of the C-C bond between the methylene

group and the carbonyl carbon results in a fragment at m/z 141/143.

Chlorophenoxy Cation ([C₆H₄ClO]⁺): The most common fragmentation pathway for ethers

is the cleavage of the C-O bond. This would generate a stable chlorophenoxy cation at

m/z 128/130, which is often the base peak.

Acylium Ion ([C₂H₃O]⁺): Alpha cleavage on the other side of the ether oxygen can produce

an acylium ion at m/z 43.

[M]⁺
m/z = 170/172

[M - CHO]⁺
m/z = 141/143- •CHO

[C₆H₄ClO]⁺
m/z = 128/130

Ether Cleavage

[C₂H₃O]⁺
m/z = 43

α-Cleavage

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathways.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~100 ppm) in a volatile

solvent like dichloromethane or ethyl acetate.
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GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The

compound travels through a capillary column (e.g., DB-5ms) where it is separated from any

impurities based on its boiling point and polarity.

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where

it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization).

Mass Analysis: The resulting positively charged ions (molecular ion and fragments) are

accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their

mass-to-charge (m/z) ratio.

Detection: An electron multiplier detects the ions, and the software plots the relative

abundance of each ion versus its m/z value to generate the mass spectrum.

Conclusion
The structural characterization of 2-(2-Chlorophenoxy)acetaldehyde is reliably achieved

through the synergistic application of IR, NMR, and Mass Spectrometry. IR spectroscopy

confirms the presence of the key aldehyde and aryl-ether functional groups. ¹H and ¹³C NMR

spectroscopy provide an unambiguous map of the proton and carbon skeletons, confirming

atomic connectivity. Finally, mass spectrometry establishes the molecular weight and provides

a characteristic fragmentation pattern, including the crucial ³⁷Cl isotopic peak, which confirms

the elemental composition. Together, these techniques provide a self-validating system for the

conclusive identification and quality assessment of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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